Ethyl 7-chloro-5-fluoro-1H-indole-2-carboxylate
CAS No.: 887578-55-4
Cat. No.: VC2915495
Molecular Formula: C11H9ClFNO2
Molecular Weight: 241.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 887578-55-4 |
---|---|
Molecular Formula | C11H9ClFNO2 |
Molecular Weight | 241.64 g/mol |
IUPAC Name | ethyl 7-chloro-5-fluoro-1H-indole-2-carboxylate |
Standard InChI | InChI=1S/C11H9ClFNO2/c1-2-16-11(15)9-4-6-3-7(13)5-8(12)10(6)14-9/h3-5,14H,2H2,1H3 |
Standard InChI Key | NHKBYNBUBRJWJJ-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CC2=CC(=CC(=C2N1)Cl)F |
Canonical SMILES | CCOC(=O)C1=CC2=CC(=CC(=C2N1)Cl)F |
Introduction
Chemical Structure and Properties
Ethyl 7-chloro-5-fluoro-1H-indole-2-carboxylate features an indole core with specific substitutions that define its chemical and biological behavior. The compound's molecular architecture consists of an indole nucleus with chlorine at the 7-position, fluorine at the 5-position, and an ethyl carboxylate group at the 2-position.
Molecular Identity
The compound is characterized by the following molecular identifiers:
Parameter | Value |
---|---|
CAS Number | 887578-55-4 |
Molecular Formula | C₁₁H₉ClFNO₂ |
Molecular Weight | 241.64 g/mol |
IUPAC Name | Ethyl 7-chloro-5-fluoro-1H-indole-2-carboxylate |
InChI | InChI=1S/C11H9ClFNO2/c1-2-16-11(15)9-4-6-3-7(13)5-8(12)10(6)14-9/h3-5,14H,2H2,1H3 |
InChIKey | NHKBYNBUBRJWJJ-UHFFFAOYSA-N |
The structural representation displays the specific arrangement of atoms that contributes to the compound's chemical properties and reactivity .
Physical Properties
Ethyl 7-chloro-5-fluoro-1H-indole-2-carboxylate typically appears as a crystalline solid with the following physical characteristics:
Property | Description |
---|---|
Physical State | Powder to crystalline solid |
Color | White to pale yellow |
Storage Temperature | Room temperature |
Standard Purity | ≥97% |
Stability | Stable under normal laboratory conditions |
These properties make the compound suitable for laboratory handling and storage in pharmaceutical research settings .
Synthesis Methodologies
Multiple synthetic approaches have been developed to produce ethyl 7-chloro-5-fluoro-1H-indole-2-carboxylate, with varying degrees of efficiency and yield.
Fischer Indole Synthesis
The Fischer indole synthesis represents one of the most common approaches for preparing this compound. This classical method involves the reaction of a phenylhydrazine derivative with an aldehyde or ketone under acidic conditions to form the indole core. The reaction proceeds through several steps:
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Formation of a phenylhydrazone intermediate
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Tautomerization to the enehydrazine form
3. -Sigmatropic rearrangement -
Ring closure to form the indole skeleton
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Subsequent substitution and functionalization
The specific procedure typically employs a 4-fluoro-2-chlorophenylhydrazine derivative and ethyl pyruvate as starting materials, with careful control of reaction conditions to ensure regioselectivity.
Alternative Synthetic Routes
Alternative methods include:
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Coupling of ethyl glycinate with appropriately substituted indole-2-carboxylic acid in the presence of carbonyldiimidazole
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Hemetsberger-Knittel indole synthesis via azidocinnamate intermediates
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Modification of pre-existing indole derivatives through selective halogenation
These approaches offer varying advantages depending on the availability of starting materials and desired scale of synthesis .
Spectroscopic Characterization
Spectroscopic data for ethyl 7-chloro-5-fluoro-1H-indole-2-carboxylate provides essential structural confirmation and purity assessment.
NMR Spectroscopy
¹H NMR spectroscopy typically reveals:
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A triplet at δ ~1.3-1.4 ppm (3H) for the methyl group of the ethyl ester
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A quartet at δ ~4.3-4.4 ppm (2H) for the methylene group of the ethyl ester
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A singlet at δ ~7.3-7.4 ppm (1H) for the C3-H of the indole
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Aromatic signals for the benzene portion of the indole
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A broad singlet at δ ~11-12 ppm (1H) for the NH proton
¹³C NMR spectroscopy shows characteristic signals for the carbonyl carbon at approximately δ 161-163 ppm and distinctive carbon signals for the halogenated positions .
Biological Activities
Ethyl 7-chloro-5-fluoro-1H-indole-2-carboxylate exhibits a diverse spectrum of biological activities, making it a valuable scaffold in medicinal chemistry research.
Pharmacological Properties
The compound and its derivatives demonstrate several significant biological properties:
Activity | Description |
---|---|
Antiviral | Potential as non-nucleoside inhibitor of HIV-1 reverse transcriptase |
Anti-inflammatory | Modulation of inflammatory pathways |
Anticancer | Cytotoxicity against certain cancer cell lines |
Enzyme Inhibition | Interactions with various enzymatic targets |
The halogen substituents (chlorine and fluorine) enhance binding affinity and selectivity for specific molecular targets, contributing to its pharmacological profile.
Structure-Activity Relationships
Research has established several structure-activity relationships for this compound class:
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The 7-chloro-5-fluoro substitution pattern provides optimal lipophilicity for membrane permeability
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The indole N-H is often involved in hydrogen bonding with target proteins
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The ethyl carboxylate group serves as both a hydrogen bond acceptor and a site for further derivatization
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The electron-withdrawing halogens influence the electronic distribution across the aromatic system, affecting binding affinity
These relationships guide the rational design of more potent and selective derivatives for specific therapeutic applications.
Comparative Analysis with Related Compounds
To better understand the unique properties of ethyl 7-chloro-5-fluoro-1H-indole-2-carboxylate, a comparison with structurally related compounds is valuable.
Structural Analogues
The following table compares ethyl 7-chloro-5-fluoro-1H-indole-2-carboxylate with several related compounds:
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substitution Pattern |
---|---|---|---|---|
Ethyl 7-chloro-5-fluoro-1H-indole-2-carboxylate | 887578-55-4 | C₁₁H₉ClFNO₂ | 241.64 | 7-Cl, 5-F |
Ethyl 5-chloro-7-fluoro-1H-indole-2-carboxylate | 1204501-37-0 | C₁₁H₉ClFNO₂ | 241.64 | 5-Cl, 7-F |
Ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate | 473257-61-3 | C₁₁H₉ClFNO₂ | 241.64 | 5-Cl, 4-F |
Ethyl 5-fluoroindole-2-carboxylate | 348-36-7 | C₁₁H₁₀FNO₂ | 207.20 | 5-F |
This comparison highlights how subtle changes in halogen positioning can potentially affect physicochemical properties and biological activities .
Applications in Medicinal Chemistry
As a Pharmaceutical Intermediate
Ethyl 7-chloro-5-fluoro-1H-indole-2-carboxylate serves as a valuable intermediate in the synthesis of various pharmaceutical compounds:
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Antitumor agents
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Antihyperlipidemic agents
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Factor Xa inhibitors
-
Antiarrhythmic agents
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Inhibitors of cytosolic phospholipase A2
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Thromboxane receptor antagonists and synthase inhibitors
The versatility of this compound lies in its ability to undergo various transformations, including hydrolysis, amidation, reduction, and coupling reactions, enabling the generation of diverse chemical libraries for drug discovery programs .
Research Applications
In addition to its role as a synthetic intermediate, the compound itself is used in various research applications:
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Structure-activity relationship studies for indole-based pharmaceuticals
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Development of chemical probes for biological target validation
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Investigation of halogen bonding in protein-ligand interactions
-
Evaluation of metabolic stability of halogenated compounds
These applications contribute to advancing our understanding of the fundamental principles governing drug-target interactions .
Future Research Directions
Several promising research avenues involving ethyl 7-chloro-5-fluoro-1H-indole-2-carboxylate merit further investigation:
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Development of more efficient and environmentally friendly synthetic routes
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Exploration of additional biological targets and activities
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Design of novel derivatives with enhanced potency and selectivity
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Investigation of the role of halogen bonding in protein-ligand interactions
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Application in combination with emerging drug delivery technologies
Continued research in these areas is likely to expand the utility of this versatile compound and potentially lead to new therapeutic applications.
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